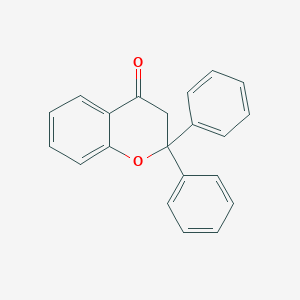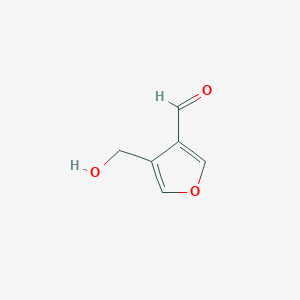
2-(dibromomethyl)anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dibromomethyl)anthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two bromomethyl groups attached to the anthraquinone core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)anthra-9,10-quinone typically involves the bromination of 9,10-anthraquinone. The process can be carried out using bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a catalyst in a solvent system is scaled up, and the product is purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Hydroxymethyl or aminomethyl anthraquinones.
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-(dibromomethyl)anthra-9,10-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-(dibromomethyl)anthra-9,10-quinone involves its interaction with cellular components. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress and cell death.
Molecular Targets and Pathways:
Proteins: Covalent modification of thiol groups in enzymes.
DNA: Alkylation of nucleophilic sites leading to DNA damage.
Pathways: Induction of apoptosis through ROS generation and mitochondrial dysfunction.
Comparación Con Compuestos Similares
- 2-Bromomethyl-9,10-anthraquinone
- 9,10-Anthraquinone
- 2,3-Dibromomethyl-9,10-anthraquinone
Comparison: 2-(dibromomethyl)anthra-9,10-quinone is unique due to the presence of two bromomethyl groups, which enhance its reactivity compared to 2-Bromomethyl-9,10-anthraquinone. The additional bromine atoms increase the compound’s ability to undergo substitution reactions and interact with biological targets. Compared to 9,10-anthraquinone, the dibromomethyl derivative exhibits higher chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C15H8Br2O2 |
|---|---|
Peso molecular |
380.03g/mol |
Nombre IUPAC |
2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H |
Clave InChI |
KMINCYHZTSCUET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-Phenyl-4-(2-phenylvinyl)-1,3-cyclohexadien-1-yl]benzene](/img/structure/B514963.png)
![1-Methyl-2-[(2-methyl-1,3-diphenyl-2-cyclopropen-1-yl)methyl]benzene](/img/structure/B514966.png)
![[3-(2-Butenyl)-2,3-diphenyl-1-cyclopropen-1-yl]benzene](/img/structure/B514967.png)

![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}-1,3-benzodioxole](/img/structure/B514971.png)






